![molecular formula C20H26ClNO2 B1441797 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219961-20-2](/img/structure/B1441797.png)
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Metabolic Fate and Therapeutic Applications
Irinotecan Metabolism : Research on irinotecan, a chemotherapeutic agent, demonstrates the importance of understanding the metabolic fate of compounds. Irinotecan undergoes hydrolysis to SN-38, which is further processed through glucuronidation. The study of these metabolic pathways is crucial for optimizing therapeutic efficacy and managing side effects such as diarrhea (Gupta et al., 1994).
Pharmacokinetics of Novel Compounds : The pharmacokinetic profiles of new drug candidates, such as SB-649868, an orexin receptor antagonist, are essential for determining their safety and efficacy in treating conditions like insomnia. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds informs dosage and administration strategies (Renzulli et al., 2011).
Eperisone Pharmacokinetics : The study of eperisone, a muscle relaxant, highlights the significance of pharmacokinetic research in assessing drug tolerability and effectiveness for treating muscle stiffness and pain. Such studies provide insight into the drug's behavior in the human body, including rapid absorption and elimination, which support its use in clinical settings (Melilli et al., 2011).
Safety and Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information such as physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.
properties
IUPAC Name |
3-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-5-18(6-3-1)16-23-20-10-8-19(9-11-20)22-14-12-17-7-4-13-21-15-17;/h1-3,5-6,8-11,17,21H,4,7,12-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCZWFWINADER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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